REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH3:9])[cH:4][c:5]([F:8])[cH:6][cH:7]1.[CH2:10]([Li:11])[CH2:12][CH2:13][CH3:14].[CH3:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35].[CH3:36][CH2:37][O:38][C:39](=[O:40])[CH3:41].[F:15][c:16]1[cH:17][cH:18][c:19]([CH:20]=[O:21])[cH:22][cH:23]1.[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[OH2:24]>>[c:2]1([CH:20]([c:19]2[cH:18][cH:17][c:16]([F:15])[cH:23][cH:22]2)[OH:21])[c:3]([CH3:9])[cH:4][c:5]([F:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(F)ccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cc(F)ccc1C(O)c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |